molecular formula C14H15NO3 B11869836 Ethyl (4-methoxynaphthalen-2-yl)carbamate CAS No. 90072-95-0

Ethyl (4-methoxynaphthalen-2-yl)carbamate

Cat. No.: B11869836
CAS No.: 90072-95-0
M. Wt: 245.27 g/mol
InChI Key: POKAPTIOIUIWRM-UHFFFAOYSA-N
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Description

Ethyl (4-methoxynaphthalen-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-methoxynaphthalen-2-yl)carbamate can be achieved through a nucleophilic substitution reaction. One common method involves the reaction of 4-methoxynaphthalene-2-amine with ethyl chloroformate in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at room temperature with constant stirring for 1-2 hours .

Industrial Production Methods

Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-methoxynaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate moiety can be reduced to form the corresponding amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-naphthalene-2-yl carbamate, while reduction of the carbamate moiety can produce 4-methoxynaphthalene-2-amine .

Scientific Research Applications

Ethyl (4-methoxynaphthalen-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-methoxynaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals and pesticides .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-bromophenyl)carbamate
  • Ethyl (4-chlorophenyl)carbamate
  • 2-(6-methoxy-2-naphthyl)propionamide derivatives

Uniqueness

Ethyl (4-methoxynaphthalen-2-yl)carbamate is unique due to its specific substitution pattern on the naphthalene ring. The presence of the methoxy group at the 4-position and the carbamate moiety at the 2-position provides distinct chemical and biological properties compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90072-95-0

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl N-(4-methoxynaphthalen-2-yl)carbamate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)15-11-8-10-6-4-5-7-12(10)13(9-11)17-2/h4-9H,3H2,1-2H3,(H,15,16)

InChI Key

POKAPTIOIUIWRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=CC=CC=C2C(=C1)OC

Origin of Product

United States

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